molecular formula C8H9NO3 B14166403 Phenyl (hydroxymethyl)carbamate CAS No. 35657-72-8

Phenyl (hydroxymethyl)carbamate

Cat. No.: B14166403
CAS No.: 35657-72-8
M. Wt: 167.16 g/mol
InChI Key: HMXBVIACUMVBKX-UHFFFAOYSA-N
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Description

Phenyl (hydroxymethyl)carbamate is an organic compound with the molecular formula C8H9NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (hydroxymethyl)carbamate can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs the carbamoylation method due to its efficiency and high yield. The reaction is typically carried out under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Phenyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl (hydroxymethyl)carbamate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Phenyl (hydroxymethyl)carbamate can be compared with other carbamates such as:

Uniqueness: this compound stands out due to its stability, versatility in chemical reactions, and wide range of applications in various fields.

Properties

CAS No.

35657-72-8

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

phenyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C8H9NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11)

InChI Key

HMXBVIACUMVBKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCO

Origin of Product

United States

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